molecular formula C17H18N5O9PS B1220648 ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate CAS No. 65199-10-2

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B1220648
CAS No.: 65199-10-2
M. Wt: 499.4 g/mol
InChI Key: RMYYPCIAJWYVHZ-LSCFUAHRSA-N
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Description

6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid is a complex organic compound that features a nitrophenyl group attached to a thioinosinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid typically involves multiple steps:

    Formation of the Thioinosinic Acid Backbone: This step involves the synthesis of the thioinosinic acid core, which can be achieved through the reaction of inosine with thiol-containing reagents under controlled conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thioinosinic acid backbone in the presence of a base.

Industrial Production Methods

Industrial production of 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The thio group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-adenylic acid
  • 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-guanylic acid
  • 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-cytidylic acid

Uniqueness

6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid is unique due to its specific combination of a nitrophenyl group and a thioinosinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

65199-10-2

Molecular Formula

C17H18N5O9PS

Molecular Weight

499.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H18N5O9PS/c23-13-11(5-30-32(27,28)29)31-17(14(13)24)21-8-20-12-15(21)18-7-19-16(12)33-6-9-1-3-10(4-2-9)22(25)26/h1-4,7-8,11,13-14,17,23-24H,5-6H2,(H2,27,28,29)/t11-,13-,14-,17-/m1/s1

InChI Key

RMYYPCIAJWYVHZ-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-]

Synonyms

NBMPR-P
nitrobenzylthioinosine 5'-monophosphate
nitrobenzylthioinosine 5'-monophosphate, monoammonium salt

Origin of Product

United States

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